molecular formula C8H8F3NO B13524577 (2-(Difluoromethoxy)-4-fluorophenyl)methanamine

(2-(Difluoromethoxy)-4-fluorophenyl)methanamine

Katalognummer: B13524577
Molekulargewicht: 191.15 g/mol
InChI-Schlüssel: FKJPWORNUAHRBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(Difluoromethoxy)-4-fluorophenyl)methanamine is an organic compound with the molecular formula C8H9F3NO This compound is characterized by the presence of a difluoromethoxy group and a fluorophenyl group attached to a methanamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Difluoromethoxy)-4-fluorophenyl)methanamine typically involves the reaction of 2-(difluoromethoxy)-4-fluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: (2-(Difluoromethoxy)-4-fluorophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

(2-(Difluoromethoxy)-4-fluorophenyl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2-(Difluoromethoxy)-4-fluorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

  • (2-(Difluoromethoxy)-4-chlorophenyl)methanamine
  • (2-(Difluoromethoxy)-4-bromophenyl)methanamine
  • (2-(Difluoromethoxy)-4-iodophenyl)methanamine

Comparison: Compared to its analogs, (2-(Difluoromethoxy)-4-fluorophenyl)methanamine exhibits unique properties due to the presence of the fluorine atom. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications.

Eigenschaften

Molekularformel

C8H8F3NO

Molekulargewicht

191.15 g/mol

IUPAC-Name

[2-(difluoromethoxy)-4-fluorophenyl]methanamine

InChI

InChI=1S/C8H8F3NO/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-3,8H,4,12H2

InChI-Schlüssel

FKJPWORNUAHRBC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)OC(F)F)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.